molecular formula C6H10Ge2O7 B1678254 Propagermanium CAS No. 12758-40-6

Propagermanium

Cat. No.: B1678254
CAS No.: 12758-40-6
M. Wt: 339.4 g/mol
InChI Key: XEABSBMNTNXEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propagermanium is an organogermanium compound.

Mechanism of Action

Target of Action

Propagermanium primarily targets the C-C chemokine receptor type 2 (CCR2) which plays a crucial role in the body’s immune response against tumors and virally infected cells . It enhances the activity of natural killer (NK) cells and inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation .

Mode of Action

This compound interacts with its primary target, CCR2, by inhibiting its function. This inhibition leads to a reduction in the recruitment of immune cells to sites of inflammation or cancer, thereby modulating the immune response . It also enhances the function of virus antigen-specific Tc cells in virus-infected individuals .

Biochemical Pathways

This compound affects the CCL2-CCR2 signaling pathway. This pathway promotes cancer progression by supporting cancer cell proliferation and survival, inducing cancer cell migration and invasion, and stimulating inflammation and angiogenesis . This compound inhibits this pathway, suggesting its potential as an important target in cancer treatment .

Pharmacokinetics

It is known that this compound is a water-soluble organogermanium compound used as a raw material in nutritional supplements . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action include enhanced activity of NK cells, reduced inflammation, and inhibited cancer cell proliferation and migration . It has been found to reduce liver injury caused by a non-specific immune response to antigen . In cancer treatment, it has shown potential in inhibiting metastasis by blocking the enhancement of metastasis in certain conditions through inhibiting the formation of premetastatic niches .

Biochemical Analysis

Biochemical Properties

Propagermanium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of immune cells to sites of inflammation. This compound inhibits CCR2, thereby reducing the migration of monocytes and macrophages to inflamed tissues . Additionally, this compound has been shown to interact with other biomolecules, such as nuclear factor kappa B (NF-κB), which plays a crucial role in regulating immune responses and inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines . This compound also affects the maturation and function of natural killer (NK) cells, enhancing their cytotoxic activity against cancer cells . Furthermore, this compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue, thereby mitigating the effects of diet-induced insulin resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. This compound binds to CCR2, inhibiting its activation and subsequent signaling cascades that promote inflammation . This inhibition reduces the recruitment of monocytes and macrophages to inflamed tissues, thereby attenuating the inflammatory response. Additionally, this compound modulates the activity of NF-κB by preventing its translocation to the nucleus, which in turn reduces the expression of pro-inflammatory genes . These molecular interactions highlight the compound’s potential as an anti-inflammatory and immunomodulatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that early intervention with this compound is more effective in reducing inflammation and improving insulin sensitivity compared to late intervention . The stability and degradation of this compound in laboratory conditions have also been investigated, revealing that the compound remains stable over extended periods, allowing for consistent experimental results . Long-term studies have demonstrated that this compound can maintain its anti-inflammatory effects over time, making it a promising candidate for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce inflammation and improve insulin sensitivity without causing significant adverse effects . High doses of this compound may lead to toxic effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. One of the key pathways influenced by this compound is the MCP-1/CCR2 pathway, which plays a crucial role in the recruitment of immune cells to sites of inflammation . By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further highlighting its role in regulating cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with specific biomolecules and signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Propagermanium (PG), an organic compound derived from germanium, has garnered attention for its diverse biological activities, particularly in immunomodulation and potential therapeutic applications in oncology and chronic diseases. Initially approved in Japan for the treatment of hepatitis B, PG's mechanisms of action and efficacy continue to be explored in various clinical settings.

This compound functions primarily as an immune modulator. It inhibits the CCL2/CCR2 signaling pathway, which plays a critical role in monocyte mobilization and inflammation. This inhibition is significant for its potential anti-tumor effects, as it enhances the activity of natural killer (NK) cells and cytotoxic T lymphocytes against cancerous cells and viral infections.

Key Biological Activities:

  • NK Cell Activation : PG enhances NK cell maturation and activity, crucial for targeting virally infected or malignant cells .
  • Cytokine Modulation : It reduces inflammatory cytokines such as interleukin-1 beta and interleukin-6, thereby modulating inflammatory responses.
  • Antiviral Effects : PG has shown efficacy against hepatitis B virus (HBV), leading to decreased HBV-DNA levels and seroconversion in patients .

Case Studies

  • Cancer Treatment : In a series of case studies involving patients undergoing chemotherapy, PG was associated with improved clinical outcomes such as reduced tumor-associated pain and increased survival rates. Notably, a patient with spindle cell carcinoma achieved complete remission after self-medication with PG over five months .
  • Diabetes and Nephropathy : A pilot trial investigated the effects of PG on patients with type 2 diabetes and nephropathy. Although the treatment was well tolerated, it did not significantly reduce albuminuria compared to usual care . The study results are summarized in Table 1.
Outcome MeasureUsual Care (n=10)This compound (n=19)P Value
eGFR (mL/min/1.73 m²)2.17 (-3.22, 7.56)-0.70 (-4.63, 3.24)0.41
HbA1c (%)0.18 (-0.05, 0.42)0.23 (0.06, 0.40)0.76
Serum Urea Nitrogen (mg/dL)-0.50 (-3.02, 2.03)0.41 (-1.43, 2.24)0.58
Total Cholesterol (mg/dL)-0.64 (-15.95, 14.68)8.78 (-2.72, 20.29)0.35

Safety Profile

The safety profile of PG has been generally favorable; however, there are reports of severe organ toxicity associated with other germanium compounds . In clinical trials specifically involving PG, no severe adverse events were documented during the studies.

Scientific Research Applications

Immunomodulatory Effects

Research indicates that Propagermanium may act as a non-specific immune system modulator. It has shown promise in enhancing the activity of natural killer cells, which are crucial for the body's defense against tumors and viral infections. Studies have suggested that it can inhibit inflammatory cytokines such as interleukin-1 beta and interleukin-6, thereby modulating inflammatory responses effectively .

Case Study: Atherosclerosis

A study published in the Journal of Atherosclerosis and Thrombosis investigated the effects of this compound on atherosclerosis in mice. The results indicated that it might suppress the development of atherosclerosis by influencing immune responses, although further human trials are necessary to confirm these findings.

Chronic Diseases

  • Type 2 Diabetes and Nephropathy : A randomized pilot trial assessed the efficacy and safety of this compound in patients with type 2 diabetes and nephropathy. Patients receiving 30 mg per day for 12 months showed improvements in urinary albumin-to-creatinine ratio, indicating potential benefits for kidney function .
  • Endothelial Dysfunction : Research on non-obese type 2 diabetic rats demonstrated that this compound improved fasting glucose levels and showed potential in treating endothelial dysfunction associated with diabetes .
  • Chronic Hepatitis B : this compound is approved for use as an adjunct treatment for chronic hepatitis B in Japan, where it is believed to enhance immune response against the virus through the induction of endogenous interferon-gamma production .

Safety Considerations

While this compound shows promise, safety concerns have been raised regarding its use. Reports have documented severe adverse effects associated with organic germanium compounds, including kidney failure and multi-organ dysfunction . Therefore, careful monitoring is required during its administration.

Comparative Analysis with Other Compounds

The following table compares this compound with other related organogermanium compounds:

Compound NameStructure TypeUnique Features
This compoundOrganogermaniumImmune modulation; enhances natural killer cell activity
Sesquisiloxane GermanateGermanateExhibits antiviral effects; reduces inflammation
3-(Trihydroxygermyl)propanoic acidHydrolyzed derivativeAntioxidant properties; mitigates oxidative stress
Ge-132Polymeric organogermaniumKnown for immunomodulatory effects
Carboxyethylgermanium sesquioxideOrganogermaniumUsed in nutritional supplements

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which propagermanium modulates macrophage polarization in adipose tissue inflammation?

this compound inhibits CCR2, a chemokine receptor critical for recruiting pro-inflammatory M1 macrophages to white adipose tissue (WAT). Studies show that this compound reduces M1 markers (CD11c, Mcp-1) without altering anti-inflammatory M2 markers (Arginase-1), suggesting selective suppression of macrophage polarization toward the pro-inflammatory phenotype . Methodologically, this is assessed via qPCR for gene expression (e.g., TNF-α, CD68) and histochemical analysis of macrophage infiltration in HFD-induced obese mouse models .

Q. How does this compound solubility vary across pH conditions, and what analytical methods are validated for its quantification?

this compound solubility increases with pH, as demonstrated by HPLC analysis: at pH 3.0, 3.3, and 3.6, solubility is 9.85, 10.42, and 12.54 mg/mL, respectively . Method validation includes accuracy (recovery rates >95%), precision (RSD <2%), and linearity (R² >0.99) using high-performance liquid chromatography (HPLC) with UV detection. This contrasts with non-specific methods like ICP-MS, which quantify total germanium but not this compound specifically .

Q. What experimental models are used to study this compound’s anti-inflammatory effects on insulin resistance?

High-fat diet (HFD)-fed murine models are standard. Key endpoints include plasma adiponectin levels, glucose tolerance tests, and WAT gene expression profiling (e.g., Mcp-1, CD11c). This compound administered at 6 weeks post-HFD significantly attenuates insulin resistance, independent of body weight changes, highlighting its direct anti-inflammatory action .

Advanced Research Questions

Q. How do contradictory findings on this compound’s hepatic effects inform experimental design in NASH studies?

this compound reduces macrovesicular steatosis in early intervention (6-week HFD) but shows no significant effect on hepatic triglycerides (p=0.27) . This discrepancy underscores the need for longitudinal studies with multiple timepoints (e.g., 6, 12, 24 weeks) and complementary techniques: histology for lipid droplet morphology and biochemical assays (e.g., liver triglyceride quantification via Folch extraction) .

Q. What methodological challenges arise in distinguishing this compound-specific effects from general CCR2 inhibition?

this compound’s selectivity for CCR2 vs. other chemokine receptors (e.g., CCR5) requires validation via competitive binding assays and knockout models. For example, in CCR2⁻/⁻ mice, this compound’s failure to further reduce M1 markers would confirm target specificity . Additionally, dose-response studies (e.g., 0.1–10 mg/kg) can isolate CCR2-mediated effects from off-target interactions .

Q. How can researchers resolve pH-dependent solubility limitations in this compound pharmacokinetic studies?

While solubility increases with pH, physiologically relevant conditions (e.g., gastric pH ~1.5–3.5) may limit bioavailability. Advanced formulations like nanoemulsions or co-crystallization with cyclodextrins can enhance solubility without altering pH. Concurrently, HPLC method optimization (e.g., column temperature, mobile phase composition) improves detection sensitivity in low-concentration samples .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent anti-inflammatory effects?

Multivariate ANOVA is recommended to account for covariates like baseline adiposity and diet variability. For non-normal data (e.g., skewed TNF-α expression), non-parametric tests (Kruskal-Wallis) or log-transformation ensure robustness. Meta-analysis of independent studies (e.g., combining HFD murine data) can quantify effect sizes for M1 marker suppression .

Q. Data Contradiction Analysis

Q. Why do some studies report significant reductions in hepatic inflammation with this compound, while others show marginal effects?

Discrepancies arise from intervention timing and model severity. Early this compound administration (6-week HFD) reduces macrovesicular steatosis by 37% (p<0.05), but late intervention (12-week HFD) has no effect (p=0.14) . This suggests a therapeutic window where this compound is effective before irreversible fibrotic changes occur. Researchers should stratify cohorts by disease progression stage.

Q. Methodological Recommendations

  • Experimental Design : Use longitudinal HFD models with this compound administered at staggered intervals (e.g., 0, 6, 12 weeks) to capture dynamic effects on WAT and liver .
  • Analytical Techniques : Prioritize HPLC for this compound quantification due to its specificity over UV-Vis or ICP-MS .
  • Data Interpretation : Apply Bonferroni correction in multi-endpoint studies to reduce Type I errors, particularly when analyzing interrelated inflammatory markers .

Properties

IUPAC Name

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEABSBMNTNXEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Ge2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065316
Record name Carboxyethylgermanium sesquioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12758-40-6, 126595-07-1
Record name Carboxyethylgermanium sesquioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12758-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propagermanium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126595-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propagermanium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12758-40-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carboxyethylgermanium sesquioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propagermanium
Propagermanium
Propagermanium
Propagermanium
Propagermanium
Propagermanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.